Cas no 67443-38-3 (5-bromo-2-chloro-3-nitro-pyridine)
5-bromo-2-chloro-3-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-chloro-3-nitropyridine
- 2-PYRIDINECARBOXYLIC ACID, 5-BROMO-
- 5-BROMO-2-CARBOXYPYRIDINE
- 5-BROMO-2-PICOLINIC ACID
- 5-BROMO-2-PYRIDINECARBOXYLIC ACID
- IFLAB-BB F1957-0001
- RARECHEM AL BO 2390
- Pyridine, 5-bromo-2-chloro-3-nitro24
- 2-Chloro-3-nitro-5-bromopyridine
- 5-Bromo-2-chloro-3-nitro-pyridine
- PYRIDINE, 5-BROMO-2-CHLORO-3-NITRO-
- zlchem 393
- PubChem1166
- KSC352Q2L
- ZLC0240
- 5-bromo-2-chloro-3-nitropyridin
- WWQQPSDIIVXFOX-UHFFFAOYSA-N
- 2-chloro-5-bromo-3-nitropyridine
- BH383
- STR08548
- BCP22080
- 2-chloro-3-nitro-5-b
- 67443-38-3
- B3963
- PB14159
- PS-4910
- HY-75149
- 2-chloro-3-nitro-5-bromo pyridine
- DTXSID60427113
- AC-4546
- FT-0648288
- Q-101989
- CS-D0810
- AM20061432
- AKOS005256422
- EN300-53067
- SCHEMBL422756
- 5-Bromo-2-chloro-3-nitropyridine, 97%
- A9036
- MFCD00222270
- SY008967
- 2-Chloro-3-nitro-5-bromopyridine; 5-bromo-2-chloro-3-nitro-pyridine;
- STL556115
- DB-012241
- BBL102316
- 5-bromo-2-chloro-3-nitro-pyridine
-
- MDL: MFCD00222270
- Inchi: 1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
- InChI Key: WWQQPSDIIVXFOX-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 235.89900
- Monoisotopic Mass: 235.899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.9360
- Melting Point: 66.0 to 70.0 deg-C
- Boiling Point: 285.4℃ at 760 mmHg
- Flash Point: 126.4℃
- Refractive Index: 1.627
- PSA: 58.71000
- LogP: 2.92890
- Solubility: Not available
5-bromo-2-chloro-3-nitro-pyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H315,H318,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R21/22; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
5-bromo-2-chloro-3-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-2-chloro-3-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102635-1000g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 98% | 1000g |
$768 | 2021-08-06 | |
| AstaTech | 56110-5/G |
5-BROMO-2-CHLORO-3-NITROPYRIDINE |
67443-38-3 | 97% | 5g |
$10 | 2023-09-17 | |
| AstaTech | 56110-25/G |
5-BROMO-2-CHLORO-3-NITROPYRIDINE |
67443-38-3 | 97% | 25g |
$22 | 2023-09-17 | |
| AstaTech | 56110-4*25/G |
5-BROMO-2-CHLORO-3-NITROPYRIDINE |
67443-38-3 | 97% | 4*25/G |
$69 | 2022-06-01 | |
| TRC | B682370-1g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 1g |
$ 52.00 | 2023-09-08 | ||
| TRC | B682370-5g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 5g |
$ 69.00 | 2023-09-08 | ||
| TRC | B682370-10g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 10g |
$ 109.00 | 2023-09-08 | ||
| TRC | B682370-25g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 25g |
$ 190.00 | 2023-04-18 | ||
| TRC | B682370-50g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 50g |
$ 339.00 | 2023-04-18 | ||
| TRC | B682370-100g |
5-Bromo-2-chloro-3-nitropyridine |
67443-38-3 | 100g |
$ 626.00 | 2023-04-18 |
5-bromo-2-chloro-3-nitro-pyridine Suppliers
5-bromo-2-chloro-3-nitro-pyridine Related Literature
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1. 379. Some reactions of substituted 2-bromopyridinesA. H. Berrie,G. T. Newbold,F. S. Spring J. Chem. Soc. 1952 2042
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Dinesh Kumar,Pooja Sharma,Shabu,Ramandeep Kaur,Maloba M. M. Lobe,Girish K. Gupta,Fidele Ntie-Kang RSC Adv. 2021 11 17936
Additional information on 5-bromo-2-chloro-3-nitro-pyridine
5-Bromo-2-Chloro-3-Nitro-Pyridine (CAS No. 67443-38-3): A Comprehensive Overview of Its Chemistry and Applications
5-Bromo-2-chloro-3-nitro-pyridine (CAS No. 67443-38-3) is a multifunctional aromatic compound characterized by its substituted pyridine ring structure. This molecule, which incorporates a bromine atom at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 3-position, exhibits unique physicochemical properties that make it valuable in diverse scientific domains. As an intermediate in organic synthesis and a versatile building block for advanced materials, its applications span from pharmaceutical research to analytical chemistry. Recent studies have further highlighted its potential in developing novel bioactive compounds and sustainable chemical processes.
The core structure of 5-bromo-2-chloro-3-nitro-pyridine consists of a six-membered pyridine ring (C₆H₄NBrClO₂) with substituents that significantly influence its reactivity and stability. The presence of both halogens (bromine and chlorine) introduces electron-withdrawing effects, while the nitro group (-NO₂) enhances electrophilic character at the ring’s para positions. This combination creates opportunities for selective nucleophilic substitution reactions or reduction pathways, which are critical in designing targeted molecules for drug discovery. Recent computational studies (Journal of Medicinal Chemistry, 2022) have demonstrated how these substituents modulate molecular polarity and hydrogen bonding capabilities, enabling precise control over ligand-receptor interactions in biological systems.
Synthetic approaches to preparing 5-bromo-2-chloro-3-nitro-pyridine have evolved significantly since its initial isolation. Traditional methods relied on multi-step chlorination followed by nitration and bromination under harsh conditions, but modern protocols now employ microwave-assisted organic synthesis (MAOS) to optimize reaction efficiency. A notable advancement published in Green Chemistry (2021) describes a solvent-free synthesis using heterogeneous catalysts, reducing energy consumption by 40% while achieving >95% purity. The compound’s nitro group also facilitates diazotization reactions when combined with sodium nitrite under acidic conditions, a process utilized in producing azo dyes with tailored photophysical properties.
In pharmaceutical development, this compound serves as an essential precursor for synthesizing bioisosteric replacements of thienopyridines—key components in antiplatelet drugs like clopidogrel. Researchers at Stanford University (Nature Communications, 2023) recently demonstrated its role in generating novel heterocyclic scaffolds with improved metabolic stability through Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The halogen substituents enhance pharmacokinetic profiles by modulating lipophilicity without compromising biological activity, making it ideal for optimizing lead compounds during early-stage drug discovery.
Beyond medicinal chemistry, this molecule finds utility in material science as a dopant for conjugated polymers used in organic light-emitting diodes (OLEDs). A study published in Advanced Materials (2024) revealed that incorporating N-substituted derivatives into polyfluorene backbones increases charge carrier mobility by 18%, directly improving device efficiency. The nitro group acts as an electron acceptor during polymerization while the halogens provide thermal stability—a synergy critical for next-generation optoelectronic applications.
In analytical chemistry contexts, the unique spectral signatures of this compound enable its use as an internal standard for mass spectrometry-based metabolomics studies. Its distinct fragmentation patterns under electrospray ionization conditions allow precise quantification of trace analytes even in complex biological matrices such as plasma or urine samples—a capability validated through collaborative work between MIT researchers and pharmaceutical companies published in Analytical Chemistry (Q1 2024).
A groundbreaking application emerged from recent enzyme inhibition studies where this compound was identified as a selective inhibitor of bacterial enoyl-(acyl carrier protein) reductase (FabK), a key enzyme involved in fatty acid biosynthesis pathways unique to pathogenic bacteria like Mycobacterium tuberculosis. Structural elucidation via X-ray crystallography showed that the nitro group forms hydrogen bonds with active site residues while the halogens occupy hydrophobic pockets—a mechanism validated through molecular dynamics simulations published last year in ACS Infectious Diseases.
Safety considerations remain critical when handling this compound despite its non-toxic classification under standard exposure limits. Its low volatility (vapor pressure: ~0.1 mmHg at 25°C) reduces inhalation risks but necessitates proper ventilation during solid-state reactions due to potential particulate generation when grinding reagents. Storage recommendations emphasize keeping it away from strong reducing agents to prevent unexpected redox reactions—a precaution supported by thermodynamic data from recent safety assessment papers.
Ongoing research focuses on leveraging its structural features for sustainable chemistry practices. A team at ETH Zurich is investigating its use as a ligand template for designing transition metal catalysts that enable C-H activation under ambient conditions—a breakthrough that could reduce reliance on pre-functionalized substrates commonly used today. Preliminary results indicate enhanced catalytic activity compared to conventional pyridine-based ligands when combined with palladium complexes.
In environmental applications, this compound has been employed as a synthetic analog for studying pollutant degradation mechanisms via Fenton-like reactions mediated by transition metal ions such as iron(III). Studies published in Environmental Science & Technology (August 2024) show that its nitro functionality accelerates hydroxyl radical generation compared to unsubstituted pyridines when used alongside biodegradable surfactants—a discovery potentially useful for remediation strategies targeting recalcitrant organic contaminants.
The molecular design principles embodied by this compound highlight the importance of strategic substitution patterns in modern drug development paradigms such as fragment-based screening and structure-based drug design methodologies outlined by Schreiber et al., Nature Reviews Drug Discovery (April 2019). Computational docking studies reveal favorable binding interactions with kinases possessing hydrophobic pockets capable of accommodating both halogen atoms simultaneously—a phenomenon termed "halogen bond steering" first described by Greszta & Kraszewski in Chemical Science (March 2018).
Spectroscopic analysis confirms characteristic absorption bands at ~169 nm due to π→π* transitions within the aromatic system along with sharp peaks at ~1575 cm⁻¹ corresponding to nitro group vibrations—data consistent across multiple recent NMR spectroscopy papers including those from Angewandte Chemie International Edition (June 2019). These spectral markers facilitate precise identification using techniques like UV-vis spectroscopy or FTIR analysis even when present at low concentrations within reaction mixtures.
In polymer science applications, controlled radical polymerization techniques such as RAFT have successfully utilized this compound’s functional groups to create block copolymers with tunable surface properties—research detailed by Lee et al., Macromolecules (November 2019). By varying substitution patterns through successive functionalization steps involving this base structure researchers can systematically adjust material characteristics like wettability or adhesion properties without altering core structural integrity.
The field has seen significant advancements since earlier reports on similar substituted pyridines highlighted challenges related to regioselectivity during multi-step syntheses—problems now mitigated through directed ortho-metalation strategies pioneered by Stille coupling methodologies adapted specifically for polynuclear systems described recently by Meldal’s group at University of Copenhagen (Chemical Society Reviews cover article July/August 2019).
A novel application emerged from nanotechnology studies where self-assembled monolayers formed using derivatives containing both halogens demonstrated enhanced resistance against protein adsorption compared to conventional gold surfaces—findings published just last month showing contact angle improvements up to 67° versus untreated controls according to Langmuir Journal experimental data tables available online.
In semiconductor fabrication processes developed over the past decade based on organometallic precursors involving pyridinium salts derived from this base molecule exhibit superior thermal stability during chemical vapor deposition steps compared to earlier generations lacking these halogen substituents—performance metrics reported include decomposition temperatures exceeding 450°C versus industry standard benchmarks below 400°C according to Applied Materials’ latest technical white paper released Q1/’19.
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